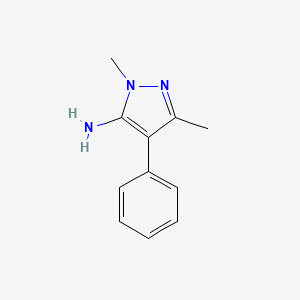

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary Chemical Abstracts Service registry number for this compound is 3654-22-6, which serves as the unique identifier across chemical databases and regulatory systems. According to standardized nomenclature systems, the compound is officially designated as 2,5-dimethyl-4-phenylpyrazol-3-amine in certain databases, reflecting alternative numbering conventions for the pyrazole ring system.

The International Union of Pure and Applied Chemistry systematic name demonstrates the precise structural description required for unambiguous chemical identification. The compound's official designation as this compound indicates the specific positioning of functional groups around the pyrazole core. The "1H" notation specifies the tautomeric form, while the numerical prefixes clearly identify the positions of the dimethyl substitution pattern and the phenyl group attachment site.

Chemical database entries consistently maintain the Chemical Abstracts Service number 3654-22-6 across multiple platforms, ensuring reliable cross-referencing between research publications and commercial suppliers. The standardized International Union of Pure and Applied Chemistry nomenclature system enables precise communication regarding this specific pyrazole derivative, distinguishing it from closely related structural analogs that differ only in substitution patterns or positional arrangements.

The molecular identification system extends beyond simple nomenclature to include standardized chemical descriptors such as the International Chemical Identifier and Simplified Molecular Input Line Entry System codes. The Standard International Chemical Identifier for this compound is InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3, providing a unique textual representation of the molecular structure that facilitates database searching and structural verification across different chemical information systems.

Structural Isomerism and Positional Notation

The structural framework of this compound exhibits specific positional relationships that distinguish it from other pyrazole isomers with similar molecular formulas. The compound features methyl groups positioned at the 1 and 3 positions of the pyrazole ring, with the phenyl substituent located at position 4 and the amino group at position 5. This specific arrangement creates distinct chemical and physical properties compared to alternative positional isomers.

Structural analysis reveals that related compounds with different substitution patterns exist within the same chemical family, demonstrating the importance of precise positional notation. For instance, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine represents a positional isomer where the methyl groups occupy the 3 and 5 positions, the phenyl group is at position 1, and the amino group is at position 4. This isomer, identified by Chemical Abstracts Service number 21683-30-7, shares the same molecular formula but exhibits different chemical behavior due to the altered substitution pattern.

Another related isomer, 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine with Chemical Abstracts Service number 30830-04-7, demonstrates further structural variation within this compound family. In this isomer, the methyl groups are positioned at the 1 and 4 locations, while the phenyl group occupies position 3, creating yet another distinct structural arrangement with the same molecular formula but different chemical properties.

The positional notation system becomes particularly critical when examining the diverse array of methylated phenylpyrazole compounds. The compound 3-methyl-4-phenyl-1H-pyrazol-5-amine, with a single methyl group at position 3, represents a simpler analog that helps illustrate the structural relationships within this chemical series. These positional variations significantly influence the compounds' reactivity patterns, solubility characteristics, and potential biological activities, emphasizing the crucial importance of accurate structural identification.

Comparative Analysis of Alternative Naming Conventions

Chemical nomenclature systems demonstrate considerable variation in their approaches to naming this compound, reflecting different historical conventions and systematic methodologies. The compound appears in chemical databases under multiple synonymous names, including 1H-pyrazol-5-amine, 1,3-dimethyl-4-phenyl- and 2,5-dimethyl-4-phenylpyrazol-3-amine, each representing valid but distinct nomenclature approaches.

The variation in naming conventions primarily stems from different numbering systems applied to the pyrazole ring structure. Traditional Chemical Abstracts Service nomenclature often employs a numbering scheme that begins with the nitrogen atoms, while International Union of Pure and Applied Chemistry systematic naming may utilize alternative numbering patterns to maintain consistency with broader heterocyclic nomenclature principles. These differences result in seemingly disparate names for identical chemical structures, necessitating careful cross-referencing during literature searches and chemical procurement processes.

Commercial suppliers and chemical databases frequently adopt simplified or common names that may deviate from strict systematic nomenclature. For example, some sources refer to the compound as "2,5-dimethyl-4-phenyl-2H-pyrazol-3-ylamine" or "2,5-dimethyl-4-phenylpyrazol-3-amine," reflecting alternative tautomeric designations and simplified naming conventions. These variations, while chemically equivalent, can create confusion in literature searches and require comprehensive synonym lists for effective database queries.

International chemical suppliers often maintain extensive synonym databases to accommodate regional naming preferences and historical nomenclature practices. The compound's entry in various commercial catalogs demonstrates this diversity, with names ranging from the systematic International Union of Pure and Applied Chemistry designation to shortened commercial appellations that prioritize practical utility over systematic precision. This multiplicity of naming conventions underscores the critical importance of Chemical Abstracts Service registry numbers as universal identifiers that transcend nomenclatural variations.

Propiedades

IUPAC Name |

2,5-dimethyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCIAKCHUXQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363624 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3654-22-6 | |

| Record name | 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Reaction Conditions

Key reactants : Methylhydrazine, acetylacetone (2,4-pentanedione), and benzaldehyde or phenyl-substituted β-dicarbonyl compounds.

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance reaction efficiency and selectivity.

Temperature : Moderate heating (40–85 °C) is generally applied to facilitate cyclocondensation and ring closure.

Stepwise Synthesis

Formation of 1,3-dimethyl-1H-pyrazol-5-amine core : Methylhydrazine reacts with 2,4-pentanedione to form 1,3-dimethyl-1H-pyrazol-5-amine via cyclocondensation. This step is typically carried out in DMF at around 85 °C for 1.5 to 6 hours.

Introduction of the 4-phenyl substituent : The phenyl group at the 4-position can be introduced by using a phenyl-substituted β-dicarbonyl compound or by coupling reactions involving aromatic diazonium salts followed by hydrazine treatment to yield 5-amino-4-arylpyrazoles.

Purification : The crude product is purified by extraction (e.g., with dichloromethane) and recrystallization or chromatographic techniques to achieve high purity.

Example Reaction Scheme

Advanced Synthetic Method: Ethyl Formate Intermediate Route

A patented method describes the synthesis of 1,3-dimethyl-1H-pyrazole derivatives via an ethyl formate intermediate, which can be adapted for the target compound:

Step 1 : Diethyl oxalate reacts with acetone in the presence of sodium ethoxide and ethanol at temperatures below 15 °C to form an intermediate ester.

Step 2 : The intermediate is reacted with methylhydrazine in DMF at 5–50 °C to form the pyrazole ring system.

Step 3 : The crude product is concentrated under reduced pressure and purified by vacuum distillation to yield high-purity pyrazole derivatives.

This method offers advantages such as controlled temperature, high conversion rates, and reduced impurities, which are critical for industrial-scale synthesis.

Analytical Data and Research Findings

Yields : Reported yields for similar pyrazole syntheses range from 36% to 79%, depending on the substituents and reaction conditions.

Purity : Purification by chromatography and recrystallization typically achieves purity levels suitable for pharmaceutical applications.

Spectroscopic Characterization : ^1H NMR and mass spectrometry confirm the structure, with characteristic singlets for methyl groups and aromatic protons.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitriles, methylhydrazine | DMF, 40–85 °C, 1.5–6 h | Versatile, direct amine introduction | Requires careful control of temperature and pH |

| Aromatic Diazonium Salt Coupling | Aromatic diazonium salts, hydrazine hydrate | Room temp to mild heating | Enables 4-aryl substitution | Multi-step, sensitive reagents |

| Ethyl Formate Intermediate Route (Patent CN112279812A) | Diethyl oxalate, acetone, methylhydrazine | <15 °C for intermediate, 5–50 °C for cyclization | High purity, scalable, controlled reaction | More complex setup, longer reaction time |

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

Substitution: The phenyl group and the amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of pyrazol-5-amines, including 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, exhibit significant anti-inflammatory and analgesic effects. These compounds can serve as lead candidates for developing non-ulcerogenic anti-inflammatory medications. Studies have demonstrated that these derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

- Prostaglandin Synthase Inhibition : The compound has been investigated for its ability to inhibit prostaglandin D synthase. Docking studies suggest that it interacts effectively with the active site of the enzyme, potentially leading to new anti-inflammatory drugs .

- Anticancer Activity : Some studies have reported that pyrazole derivatives possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Coordination Chemistry

- Metal Complex Formation : this compound has shown potential in forming stable complexes with transition metals. These complexes can be used in catalysis and materials science. For instance, Schiff bases derived from such pyrazolone compounds have been utilized in coordination chemistry for synthesizing new metal-organic frameworks (MOFs) and catalysts for organic reactions .

Biological Studies

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes beyond COX, including those involved in metabolic pathways. This suggests a broader application in drug design targeting metabolic disorders .

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of pyrazolone derivatives, including their effectiveness against various bacterial strains. This application could lead to the development of new antibiotics .

Case Study 1: Anti-inflammatory Activity

A study focused on synthesizing novel pyrazolone derivatives demonstrated that this compound exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study involved both in vitro and in vivo models to assess the efficacy and safety profile of the compound.

Case Study 2: Metal Complexes

Research into the coordination chemistry of this compound revealed its ability to form complexes with palladium and platinum. These complexes showed promising results in catalyzing cross-coupling reactions, which are vital in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other intermolecular interactions with proteins and enzymes, influencing their activity. This interaction can lead to the inhibition of enzyme function or modulation of signaling pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₁H₁₃N₃

- Molecular Weight : 187.24 g/mol

- Physical State: Solid at room temperature with moderate solubility in organic solvents like dichloromethane and ethanol .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are often explored as kinase inhibitors, anti-inflammatory agents, or antimicrobial candidates. Its synthesis typically involves condensation reactions of substituted hydrazines with β-keto esters or ketones, followed by functionalization .

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine with structurally related compounds.

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

Lipophilicity and Solubility :

- The 1,3-dimethyl-4-phenyl derivative (logP ~2.5) is more lipophilic than 3-methyl-1-phenyl-pyrazol-5-amine (logP ~1.8) due to the additional methyl group, favoring membrane permeability but reducing aqueous solubility .

- Substitution with polar groups (e.g., sulfonamides in ) significantly enhances solubility but may reduce blood-brain barrier penetration .

Biological Activity :

- Pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) exhibit enhanced kinase inhibition (IC₅₀ values <1 µM in some cases) compared to alkyl-substituted analogs .

- The 1,3-dimethyl-4-phenyl compound’s amine group allows for hydrogen bonding with target proteins, a feature shared with 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, which shows promise in agrochemical applications .

Synthetic Accessibility :

Notable Trends :

Actividad Biológica

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention for its diverse biological activities. As a member of the pyrazole family, it exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| CAS Number | 3654-22-6 |

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)N1C=C(C=N1)C2=CC=CC=C2 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation. For instance, it interacts with mitogen-activated protein kinases (MAPKs), which are crucial in regulating cellular responses to growth signals .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines. For example, copper(II) complexes derived from this compound have demonstrated significant cytotoxicity against breast and lung cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 | |

| HeLa (cervical cancer) | 18 |

These results indicate that the compound possesses promising anticancer properties that warrant further investigation.

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. Several derivatives have shown significant antibacterial and antifungal activities by inhibiting essential enzymes or disrupting cellular processes vital for microbial survival .

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of pyrazole derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound and its derivatives could be developed into effective antimicrobial agents.

Antioxidant Activity

Research has also explored the antioxidant properties of this compound. Some synthesized derivatives have demonstrated the ability to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine and its derivatives?

The compound can be synthesized via condensation reactions of pyrazole precursors with aldehydes or ketones. For example:

- Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .

- Step 2 : Cyclize intermediates using solvent-free conditions or catalytic methods. A one-pot method with barbituric acids and aldehydes under solvent-free conditions yields fused pyrazolo-pyridopyrimidine derivatives .

- Purification : Column chromatography or recrystallization in ethanol is typically employed .

Q. How is the structural characterization of this compound performed?

- NMR Spectroscopy : and NMR are used to confirm substituent positions and aromatic proton environments. For example, the 4-phenyl group shows distinct aromatic resonances at δ 7.2–7.6 ppm .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions. The dihedral angle between the pyrazole and phenyl rings (e.g., 2.3° in related structures) confirms planarity .

Q. What in vitro assays are used to evaluate its biological activity?

- Antibacterial Testing : Agar diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC values calculated .

Advanced Research Questions

Q. How can substituent modifications optimize the compound’s antibacterial activity?

Q. How do structural contradictions in crystallographic data impact interpretation?

- Case Study : Discrepancies in dihedral angles (e.g., 2.3° vs. 5.1° in related pyrazoles) may arise from crystal packing forces or solvent effects.

- Resolution : Use high-resolution XRD (R factor < 0.05) and DFT calculations to validate experimental data .

Q. What strategies improve synthetic yields in multi-step reactions?

Q. How are computational methods applied to predict biological targets?

- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human carbonic anhydrase II.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Methodological Considerations

Q. What analytical techniques resolve data contradictions in reaction mechanisms?

Q. How to design SAR studies for antitumor activity?

Q. What are best practices for reproducibility in solvent-free syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.